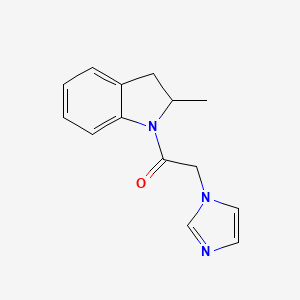![molecular formula C18H18N2O2 B7492046 2-[(2,5-Dimethylphenoxy)methyl]-6-methylpyrido[1,2-a]pyrimidin-4-one](/img/structure/B7492046.png)
2-[(2,5-Dimethylphenoxy)methyl]-6-methylpyrido[1,2-a]pyrimidin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(2,5-Dimethylphenoxy)methyl]-6-methylpyrido[1,2-a]pyrimidin-4-one, also known as DMMP, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. DMMP belongs to the class of pyrido[1,2-a]pyrimidine derivatives, which have shown promising results in treating various diseases.
Wirkmechanismus
The mechanism of action of 2-[(2,5-Dimethylphenoxy)methyl]-6-methylpyrido[1,2-a]pyrimidin-4-one is not fully understood, but studies suggest that it exerts its therapeutic effects by modulating various cellular pathways. 2-[(2,5-Dimethylphenoxy)methyl]-6-methylpyrido[1,2-a]pyrimidin-4-one has been shown to inhibit the activity of various enzymes involved in cancer cell proliferation, such as thymidylate synthase and dihydrofolate reductase. 2-[(2,5-Dimethylphenoxy)methyl]-6-methylpyrido[1,2-a]pyrimidin-4-one also activates the AMP-activated protein kinase (AMPK) pathway, which plays a crucial role in regulating cellular energy metabolism. Additionally, 2-[(2,5-Dimethylphenoxy)methyl]-6-methylpyrido[1,2-a]pyrimidin-4-one has been shown to modulate the activity of various signaling pathways involved in inflammation and neurodegeneration.
Biochemical and Physiological Effects:
2-[(2,5-Dimethylphenoxy)methyl]-6-methylpyrido[1,2-a]pyrimidin-4-one has been shown to have a wide range of biochemical and physiological effects. Studies have shown that 2-[(2,5-Dimethylphenoxy)methyl]-6-methylpyrido[1,2-a]pyrimidin-4-one inhibits the proliferation of cancer cells by inducing cell cycle arrest and apoptosis. 2-[(2,5-Dimethylphenoxy)methyl]-6-methylpyrido[1,2-a]pyrimidin-4-one also exhibits anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as IL-6 and TNF-α. Additionally, 2-[(2,5-Dimethylphenoxy)methyl]-6-methylpyrido[1,2-a]pyrimidin-4-one has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
2-[(2,5-Dimethylphenoxy)methyl]-6-methylpyrido[1,2-a]pyrimidin-4-one has several advantages for lab experiments, including its ease of synthesis and low toxicity. However, 2-[(2,5-Dimethylphenoxy)methyl]-6-methylpyrido[1,2-a]pyrimidin-4-one has limited solubility in water, which can make it difficult to administer in certain experiments. Additionally, 2-[(2,5-Dimethylphenoxy)methyl]-6-methylpyrido[1,2-a]pyrimidin-4-one has not been extensively studied in vivo, and its pharmacokinetics and pharmacodynamics are not well understood.
Zukünftige Richtungen
There are several potential future directions for 2-[(2,5-Dimethylphenoxy)methyl]-6-methylpyrido[1,2-a]pyrimidin-4-one research. One area of interest is the development of 2-[(2,5-Dimethylphenoxy)methyl]-6-methylpyrido[1,2-a]pyrimidin-4-one analogs with improved pharmacokinetic and pharmacodynamic properties. Another area of interest is the investigation of 2-[(2,5-Dimethylphenoxy)methyl]-6-methylpyrido[1,2-a]pyrimidin-4-one's potential in combination therapies for cancer and neurodegenerative diseases. Additionally, further studies are needed to elucidate the mechanism of action of 2-[(2,5-Dimethylphenoxy)methyl]-6-methylpyrido[1,2-a]pyrimidin-4-one and its effects on various cellular pathways.
Conclusion:
In conclusion, 2-[(2,5-Dimethylphenoxy)methyl]-6-methylpyrido[1,2-a]pyrimidin-4-one is a synthetic compound with potential therapeutic applications in the treatment of cancer, inflammation, and neurodegenerative diseases. 2-[(2,5-Dimethylphenoxy)methyl]-6-methylpyrido[1,2-a]pyrimidin-4-one exhibits anticancer, anti-inflammatory, and neuroprotective effects, and its mechanism of action involves the modulation of various cellular pathways. While 2-[(2,5-Dimethylphenoxy)methyl]-6-methylpyrido[1,2-a]pyrimidin-4-one has several advantages for lab experiments, further studies are needed to fully understand its pharmacokinetics and pharmacodynamics. Overall, 2-[(2,5-Dimethylphenoxy)methyl]-6-methylpyrido[1,2-a]pyrimidin-4-one is a promising compound for future research in the field of drug discovery and development.
Synthesemethoden
2-[(2,5-Dimethylphenoxy)methyl]-6-methylpyrido[1,2-a]pyrimidin-4-one can be synthesized through a multistep process involving the reaction of 2,5-dimethylphenol with 2-chloromethyl-3,5-dimethylpyridine, followed by cyclization with guanidine carbonate. The final product is obtained through recrystallization from ethanol.
Wissenschaftliche Forschungsanwendungen
2-[(2,5-Dimethylphenoxy)methyl]-6-methylpyrido[1,2-a]pyrimidin-4-one has been extensively studied for its potential therapeutic applications, particularly in the treatment of cancer, inflammation, and neurodegenerative diseases. Studies have shown that 2-[(2,5-Dimethylphenoxy)methyl]-6-methylpyrido[1,2-a]pyrimidin-4-one exhibits anticancer activity by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines. 2-[(2,5-Dimethylphenoxy)methyl]-6-methylpyrido[1,2-a]pyrimidin-4-one has also been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. In addition, 2-[(2,5-Dimethylphenoxy)methyl]-6-methylpyrido[1,2-a]pyrimidin-4-one has been studied for its neuroprotective effects and has shown promising results in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.
Eigenschaften
IUPAC Name |
2-[(2,5-dimethylphenoxy)methyl]-6-methylpyrido[1,2-a]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O2/c1-12-7-8-13(2)16(9-12)22-11-15-10-18(21)20-14(3)5-4-6-17(20)19-15/h4-10H,11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRXRWCRNNNSZLH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)OCC2=CC(=O)N3C(=CC=CC3=N2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Cyclohex-3-en-1-yl-[4-(pyridin-3-ylmethyl)piperazin-1-yl]methanone](/img/structure/B7491965.png)
![2,4-dimethyl-N-[1-(2-methylphenyl)ethyl]-6-oxopyran-3-carboxamide](/img/structure/B7491983.png)
![7-Methyl-2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]pyrido[1,2-a]pyrimidin-4-one](/img/structure/B7491987.png)
![2-(2,3-dihydro-1H-inden-5-yloxymethyl)pyrido[1,2-a]pyrimidin-4-one](/img/structure/B7491994.png)





![2-[(3,4-Dimethylphenoxy)methyl]pyrido[1,2-a]pyrimidin-4-one](/img/structure/B7492052.png)

![2-[(3,5-Dimethylphenoxy)methyl]-6-methylpyrido[1,2-a]pyrimidin-4-one](/img/structure/B7492066.png)
![2-[(3,5-Dimethylphenoxy)methyl]pyrido[1,2-a]pyrimidin-4-one](/img/structure/B7492074.png)
![4-[2-(2-Methylpiperidin-1-yl)-2-oxoethoxy]-2,3-dihydroinden-1-one](/img/structure/B7492082.png)